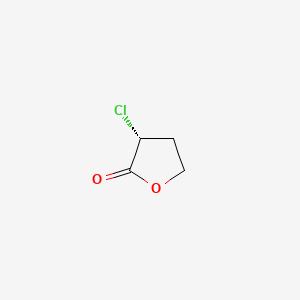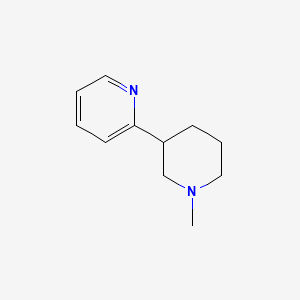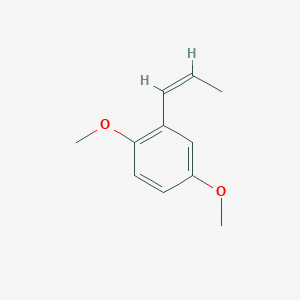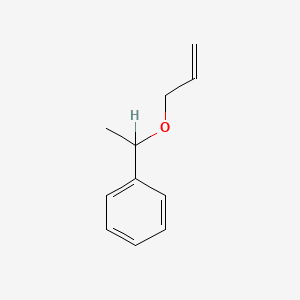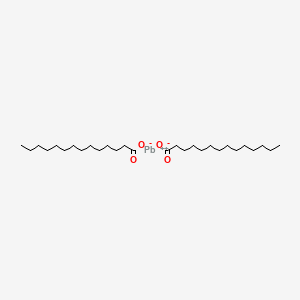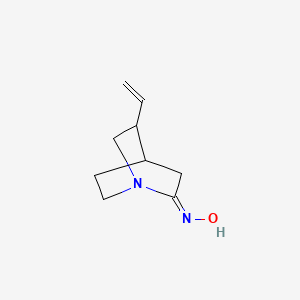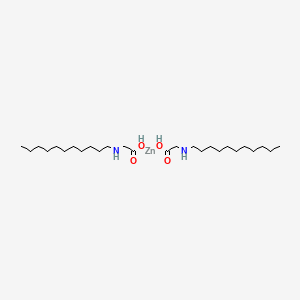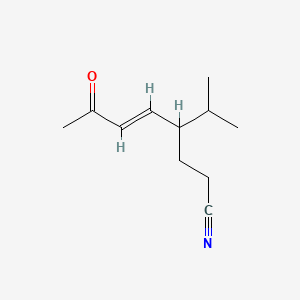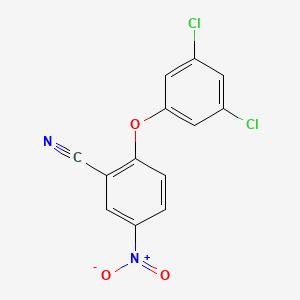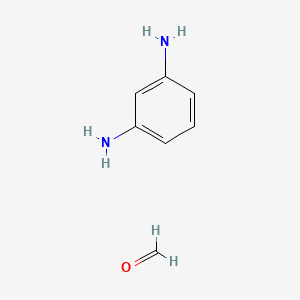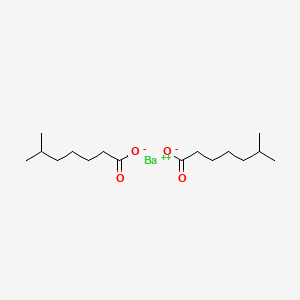
Barium isooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium isooctanoate is an organometallic compound with the chemical formula C16H30BaO4. It is a barium salt of isooctanoic acid, also known as 6-methylheptanoic acid. This compound is notable for its applications in various industrial processes, particularly as a stabilizer and catalyst.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium isooctanoate can be synthesized through the reaction of barium hydroxide with isooctanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:
Ba(OH)2+2C8H16O2→Ba(C8H15O2)2+2H2O
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the controlled addition of barium hydroxide to a solution of isooctanoic acid, followed by purification steps to remove any unreacted starting materials and by-products. The final product is typically obtained as a solid or a concentrated solution.
Analyse Chemischer Reaktionen
Types of Reactions
Barium isooctanoate undergoes several types of chemical reactions, including:
Precipitation Reactions: When mixed with sulfate ions, this compound forms an insoluble precipitate of barium sulfate.
Substitution Reactions: It can participate in substitution reactions where the isooctanoate group is replaced by other ligands.
Common Reagents and Conditions
Sulfate Ions: Used in precipitation reactions to form barium sulfate.
Organic Solvents: Such as toluene or xylene, used in the synthesis and purification processes.
Major Products Formed
Barium Sulfate: Formed during precipitation reactions.
Substituted Barium Compounds: Formed during substitution reactions.
Wissenschaftliche Forschungsanwendungen
Barium isooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to provide contrast.
Medicine: Investigated for its potential use in radiographic imaging as a contrast agent.
Industry: Utilized as a stabilizer in the production of plastics and other polymers.
Wirkmechanismus
The mechanism by which barium isooctanoate exerts its effects is primarily through its ability to interact with various molecular targets. In catalytic applications, it facilitates the formation and breaking of chemical bonds by stabilizing transition states. In biological applications, its high atomic number makes it effective in scattering X-rays, providing contrast in imaging techniques.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium Acetate: Another barium salt used in similar applications but with different solubility and reactivity properties.
Barium Stearate: Used as a lubricant and stabilizer in plastics, similar to barium isooctanoate but with a longer carbon chain.
Uniqueness
This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in stabilizing emulsions and dispersions. Its moderate chain length also provides a balance between solubility and stability, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
93843-12-0 |
|---|---|
Molekularformel |
C16H30BaO4 |
Molekulargewicht |
423.7 g/mol |
IUPAC-Name |
barium(2+);6-methylheptanoate |
InChI |
InChI=1S/2C8H16O2.Ba/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
CBWMTXHJHRKXQF-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


